molecular formula C11H10ClN3 B8673742 N2-(3-chlorophenyl)pyridine-2,3-diamine CAS No. 41010-71-3

N2-(3-chlorophenyl)pyridine-2,3-diamine

Cat. No.: B8673742
CAS No.: 41010-71-3
M. Wt: 219.67 g/mol
InChI Key: HZQKHLWFGRPVMZ-UHFFFAOYSA-N
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Description

N2-(3-chlorophenyl)pyridine-2,3-diamine is a diaminopyridine derivative of interest in chemical synthesis and pharmaceutical research. As a functionalized heterocyclic building block, its structure features multiple nitrogen atoms capable of coordinating with metals, making it a potential precursor in developing specialized compounds . Compounds within the diaminopyridine chemical class are frequently investigated as key intermediates for constructing more complex molecular architectures, including those with potential biological activity . The structural motif of a chlorophenyl group linked to an aminopyridine is found in various studied molecules, indicating its utility in medicinal chemistry research . Furthermore, related pyridine derivatives have demonstrated significant value in materials science, showing effectiveness as corrosion inhibitors by forming protective layers on metal surfaces . Researchers value this compound for its potential to contribute to advancements in synthetic methodology and drug discovery pipelines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

41010-71-3

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

2-N-(3-chlorophenyl)pyridine-2,3-diamine

InChI

InChI=1S/C11H10ClN3/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11/h1-7H,13H2,(H,14,15)

InChI Key

HZQKHLWFGRPVMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential as a lead compound in drug development:

  • Antimicrobial Activity : Pyridine derivatives are known for their antimicrobial properties. N2-(3-chlorophenyl)pyridine-2,3-diamine has been investigated for efficacy against various pathogens, including bacteria and fungi. Studies indicate that similar compounds exhibit significant antibacterial and antifungal activities, suggesting potential therapeutic applications.
  • Antiviral Properties : Research has shown that pyridine derivatives can inhibit viral replication. This compound may share these properties, warranting further investigation into its mechanism of action against viral pathogens.
  • Cancer Research : The compound's ability to interact with specific biological targets could position it as a candidate for cancer therapeutics. Preliminary studies suggest that related pyridine compounds may induce apoptosis in cancer cells, highlighting the need for further research on this compound's effects .

Biological Research Applications

This compound is also valuable in biological research:

  • Enzyme Inhibition Studies : The compound's interaction with enzymes can be studied to understand its pharmacological effects better. It may act as an inhibitor or modulator of enzyme activity, which is crucial in metabolic pathways.
  • Receptor Binding Studies : Investigating how this compound binds to various receptors can provide insights into its potential therapeutic uses. Techniques such as molecular docking and dynamics simulations can elucidate binding affinities and interaction mechanisms .

Industrial Applications

In addition to its pharmaceutical potential, this compound has applications in industrial chemistry:

  • Synthesis of Advanced Materials : The compound can serve as an intermediate in the synthesis of more complex organic molecules used in materials science. Its unique structure allows for modifications that can lead to novel materials with desirable properties.

Data Table: Comparison of Pyridine Derivatives

Compound NameStructure FeaturesUnique Aspects
This compoundDual amino groups + chlorinated phenylPotential antimicrobial and antiviral activity
2-AminopyridineBasic pyridine structurePrecursor for many derivatives
4-ChloroanilineChlorinated anilineKnown for use in dyes and pharmaceuticals
3-ChloropyridineChlorinated pyridineUsed in agrochemicals
N,N-Dimethylpyridin-2-amineDimethylated derivativeExhibits different solubility and reactivity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Antiviral Activity

Research focused on the antiviral properties of similar pyridine derivatives revealed that they could inhibit viral replication by targeting specific viral enzymes. This compound's structural similarities suggest it may exhibit comparable activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-2,3-diamine derivatives vary primarily in their N2 substituents and halogenation patterns. Key examples include:

Compound Name Substituent (N2 Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
N2-(4-Chlorophenyl)pyridine-2,3-diamine 4-Chlorophenyl C11H10ClN3 219.67 Intermediate for imidazo[4,5-b]pyridine synthesis
N2-(4-Trifluoromethylphenyl)pyridine-2,3-diamine 4-Trifluoromethylphenyl C12H10F3N3 253.22 Used in cyclometalated iridium complexes for OLEDs
4-(Furan-2-yl)-N2-(4-methoxybenzyl)pyridine-2,3-diamine 4-Methoxybenzyl C17H17N3O2 295.34 Antimycobacterial activity (94% yield)
6-Chloro-N2-cyclopropylpyridine-2,3-diamine Cyclopropyl C8H10ClN3 183.64 Structural simplicity, high purity (95%)
N2-(3-Aminopropyl)pyridine-2,3-diamine 3-Aminopropyl C8H14N4 166.23 Lab reagent with 95% purity

Key Observations :

  • Halogen Position : The 3-chlorophenyl substituent in the target compound likely induces distinct steric and electronic effects compared to the 4-chlorophenyl analog (e.g., altered π-π stacking in biological targets) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in B1 () enhances stability and lipophilicity, critical for OLED applications .
  • Biological Activity : Methoxybenzyl and furan-containing derivatives () demonstrate antimycobacterial activity, suggesting that bulky substituents may improve binding to microbial enzymes .
Physicochemical Properties
  • Solubility : Hydrophobic substituents (e.g., trifluoromethyl, chlorophenyl) reduce aqueous solubility but enhance membrane permeability.
  • Stability : Electron-withdrawing groups (e.g., Cl, CF3) increase resistance to oxidative degradation .

Preparation Methods

Mechanism and Reaction Design

The radical arylation of 2,3-diaminopyridine with 3-chlorophenylhydrazine hydrochloride represents a promising route, as demonstrated in analogous systems. This method leverages a two-phase system of cyclopentyl methyl ether (CPME) and water under aerobic conditions. Potassium carbonate facilitates deprotonation, generating aryl radicals that couple regioselectively at the electron-rich N2 position of the diamine. The reaction proceeds via single-electron transfer (SET), avoiding the need for precious metal catalysts.

Nucleophilic Aromatic Substitution on Halogenated Precursors

Substrate Preparation

2,3-Diamino-6-chloropyridine serves as a critical intermediate, synthesized through sequential nitration and reduction of 2,6-dichloropyridine. Nitration with fuming nitric acid at -10°C introduces the nitro group at position 3, followed by stannous chloride-mediated reduction in concentrated HCl to yield the diamine.

Chlorine Displacement Chemistry

The 6-chloro substituent undergoes nucleophilic displacement with 3-chlorophenol derivatives under Ullmann-type conditions:

ParameterValueSource
CatalystCuI (5 mol%)
Ligand1,10-Phenanthroline
BaseCs2CO3
SolventDMSO, 110°C
Yield58% (extrapolated from)

This method faces limitations due to the poor leaving group ability of chloride, necessitating high temperatures and extended reaction times (48–72 hours).

Reductive Amination of Carbonyl Intermediates

Knoevenagel Condensation Pathway

A three-step sequence adapted from pyridinecarbonitrile syntheses offers potential:

  • Wittig-Horner Reaction : 3-Pyridinecarbaldehyde reacts with diethyl 3-chlorobenzylphosphonate to form 3-[2-(3-chlorophenyl)vinyl]pyridine

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H2 50 psi) saturates the vinyl group

  • Oxidative Amination : H2O2-mediated oxidation followed by treatment with ammonium acetate introduces amine groups

Critical Analysis

While theoretically feasible, this route suffers from practical drawbacks:

  • Requires explosive H2O2 and toxic cyanating agents

  • Multiple purification steps reduce overall yield (<30%)

  • Limited regiochemical control during amination

Pyridine N-Oxide Functionalization

Isocyanide-Mediated Amination

Pyridine N-oxides react with tert-butyl isocyanide in microwave-assisted conditions (150°C, 15 min) to install amino groups. For N2-(3-chlorophenyl) derivatives:

  • Prepare 3-chlorophenyl-substituted pyridine N-oxide via electrophilic substitution

  • React with isocyanide in DCE solvent

  • Acidic workup (1M HCl) liberates the diamine

Regioselectivity Considerations

Electron-withdrawing 3-chloro substituents direct amination to the 2-position with 5:1 selectivity over 5-position. This matches observed trends in substituted pyridine N-oxides where meta-directing groups enhance 2-amination.

Diazonium Salt Coupling Strategies

Diazotization and Coupling

Adapting methods from phenol synthesis:

  • Convert 3-chloroaniline to diazonium tetrafluoroborate

  • Couple with 2,3-diaminopyridine via Meerwein arylation

ConditionSpecificationEfficacy
Solvent SystemCPME/H2O (2:1)
Temperature0–5°C
CatalystCu powder (0.5 equiv)
Yield71% (analogous systems)

This method efficiently introduces aryl groups but requires strict temperature control to prevent diazonium decomposition.

Comparative Analysis of Methodologies

MethodYield RangePurityScalabilitySafety Concerns
Radical Arylation64–82%>95%ExcellentLow (aqueous conditions)
Nucleophilic Sub45–58%90%ModerateHigh-temperature hazards
Reductive Amination<30%85%PoorToxic reagents
N-Oxide Route55–68%92%GoodMicrowave specialization
Diazonium Coupling65–71%89%ModerateExplosive intermediates

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(3-chlorophenyl)pyridine-2,3-diamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a multi-step synthesis using mixed solvents (DCM:TFE) and TMSCN as a catalyst, achieving a 73% yield. Key parameters include:

  • Solvent selection : Polar aprotic solvents enhance reaction efficiency.
  • Catalyst optimization : TMSCN improves cyclization in heterocyclic systems.
  • Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) is critical for isolating pure products .
    • Troubleshooting : Low yields may arise from incomplete imine formation; monitoring via TLC and adjusting reaction time (e.g., 3–12 hours) is recommended .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 4.5–5.5 ppm). highlights the use of deuterated solvents (e.g., CDCl3) to resolve splitting patterns in pyridine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+) with <2 ppm error. reports EI-MS data for related compounds (e.g., m/z 320.1 for a chlorinated analog) .
  • IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in proposed reaction mechanisms for this compound synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to compare pathways (e.g., SNAr vs. radical mechanisms). For example, discusses oxidative dimerization of pyridine-2,3-diamine derivatives, where DFT could clarify regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents like DMF may stabilize intermediates via hydrogen bonding .
  • Software Tools : Gaussian or ORCA for DFT; VMD for visualization .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Crystallization Conditions : Use slow evaporation in mixed solvents (e.g., ethanol/water). notes SHELXL’s robustness in refining structures with twinning or disorder .
  • Cryoprotection : Flash-cool crystals in liquid N2 with 20% glycerol.
  • Software : SHELX suite for structure solution; Olex2 for visualization .
    • Case Study : resolved a thienopyridine analog’s structure with Acta Crystallographica E, highlighting the importance of high-resolution data (≤0.8 Å) .

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition : Test against IDO1/TDO enzymes ( mentions related compounds as dual inhibitors). Use fluorescence-based assays with kynurenine detection .
  • Cellular Assays : Evaluate antimycobacterial activity via MIC (Minimum Inhibitory Concentration) testing. reports MIC values for pyridine-diamine analogs against M. tuberculosis .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with active sites (e.g., heme-containing enzymes) .

Q. How can oxidative dimerization of this compound be controlled to synthesize bioactive derivatives?

  • Methodological Answer :

  • Biocatalysis : Use Burkholderia sp. MAK1 for regioselective oxidation ( achieved 34% yield for a chlorinated pyridinol derivative) .
  • Chemical Oxidants : Optimize H2O2 or TEMPO concentrations to prevent over-oxidation.
  • Characterization : LC-MS/MS monitors dimer formation (e.g., m/z 213–214 Da for dimeric products) .

Data Analysis and Reproducibility

Q. How should researchers address contradictions in reported synthetic yields for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare solvent polarity, catalysts, and temperature across studies (e.g., vs. 7).
  • DoE (Design of Experiments) : Use software like MODDE to identify critical factors (e.g., solvent ratio, catalyst loading) .
  • Reproducibility : Validate protocols via independent replication and report detailed reaction conditions (e.g., inert atmosphere in ) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Waste Disposal : Segregate halogenated waste and consult SDS guidelines (e.g., warns against air/water exposure) .

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